
4-Chloro-2-fluoropyridine
Overview
Description
4-Chloro-2-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under specific reaction conditions . Another method includes the direct fluorination of pyridine using cesium sulfate fluoride (CsSO4F) at room temperature, which produces a mixture of products including 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using efficient and cost-effective reagents. The Balz-Schiemann reaction is one such method, where pyridine derivatives are treated with fluorinating agents to introduce the fluorine atom .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as potassium fluoride (KF) to form fluorinated pyridines.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where this compound can be used as a substrate to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Potassium Fluoride (KF): Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Major Products:
Fluorinated Pyridines: Resulting from nucleophilic substitution.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoropyridine is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and respiratory issues upon exposure. Proper safety measures should be taken when handling this compound.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential anti-cancer properties and as inhibitors of specific enzymes involved in disease progression.
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Organic Chemistry explored the use of this compound in synthesizing a series of novel anticancer agents. The research demonstrated that modifications to the pyridine ring could yield compounds with enhanced efficacy against cancer cell lines .
Agrochemicals
This compound is also utilized in developing herbicides and pesticides. Its ability to disrupt plant growth pathways makes it valuable in agricultural applications.
Patent Example
A patent (KR20150097684A) describes herbicidal compositions that include this compound as a key component. The formulation aims to improve weed control while minimizing damage to crops .
Material Science
In material science, this compound is used to synthesize various polymers and materials with specific properties, such as increased thermal stability and chemical resistance.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis, particularly in creating more complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions.
Example Reaction
One notable reaction involves the regioselective amidomethylation of pyridine derivatives, where this compound is used to introduce functional groups that enhance biological activity .
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoropyridine involves its interaction with molecular targets through its electron-withdrawing substituents. The presence of chlorine and fluorine atoms on the pyridine ring influences its reactivity and binding affinity to various biological and chemical targets . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 4-Chloro-3-fluoropyridine
- 2,3,5,6-Tetrafluoropyridine
- 2-Fluoropyridine
Comparison: 4-Chloro-2-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines . This uniqueness makes it valuable in applications where specific reactivity patterns are required.
Biological Activity
4-Chloro-2-fluoropyridine (C5H3ClFN) is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data.
This compound is synthesized through several methods, including the reaction of 4-chloropyridine with hydrogen fluoride or the chlorination of 2-fluoropyridine. The compound appears as a pale yellow to light brown liquid with a boiling point of 156-158°C and a melting point of -23°C. It is soluble in organic solvents but insoluble in water .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to serve as a building block for various derivatives that exhibit significant pharmacological effects. The following sections detail specific biological activities associated with this compound.
1. Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation:
- Study Findings : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity against colorectal cancer (CRC) cell lines, promoting apoptosis and reactive oxygen species (ROS) production .
- Mechanism : The anticancer activity is often linked to the modulation of key proteins involved in cell cycle regulation and apoptosis, such as DDX5 and Topoisomerase I .
Compound | Activity | Target |
---|---|---|
This compound Derivative 7h | Inhibits CRC cell colony formation | DDX5, Topoisomerase I |
FL118 Derivative | Enhanced cytotoxicity | Various cancer cell lines |
2. Agrochemical Applications
This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its derivatives demonstrate significant herbicidal and fungicidal activities:
- Functionalization : The compound can be coupled with arylamines to yield N-aryl-2-fluoropyridine derivatives, which possess potent biological activity against various pests .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Nucleophilic Aromatic Substitution (SNAr) : The presence of electron-withdrawing groups like chlorine and fluorine enhances the reactivity of the pyridine ring towards nucleophiles, facilitating various substitution reactions that lead to biologically active compounds .
- Dehalogenation : Research indicates that fluorinated compounds undergo dehalogenation more readily than their chloro or bromo counterparts, which can influence their metabolic pathways and enhance their bioavailability .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives in treating diseases:
- Cancer Treatment : A derivative demonstrated superior antitumor efficacy compared to traditional chemotherapeutics, showing promise in clinical settings for CRC treatment.
- Neurodegenerative Diseases : Compounds derived from this compound are being explored as acetylcholinesterase inhibitors for Alzheimer's disease treatment, highlighting their role in neuropharmacology .
Q & A
Q. Basic: What are the most reliable synthetic routes for 4-Chloro-2-fluoropyridine, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via halogenation or nucleophilic substitution of pyridine derivatives. Key considerations include:
- Halogen Exchange : Fluorination using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) to replace leaving groups (e.g., nitro or chloro) .
- Directed Metalation : Use of LDA (lithium diisopropylamide) to selectively functionalize the pyridine ring at the 2-position, followed by fluorination .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 eq. of fluorinating agent) and solvent polarity to minimize side products.
Q. Basic: How should researchers characterize the purity and structure of this compound?
Answer:
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, NMR typically shows a singlet at ~-60 ppm for the 2-fluoro group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 131.5).
- X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., as demonstrated for related fluoropyridines in ).
Q. Advanced: How can regioselectivity challenges in further functionalization (e.g., cross-coupling) be addressed?
Answer:
The electron-withdrawing fluorine and chlorine substituents influence reactivity:
- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalysts to selectively couple at the 4-chloro position while preserving the 2-fluoro group .
- Suzuki-Miyaura Coupling : Prioritize boron reagents with steric bulk (e.g., pinacol boronate esters) to avoid dehalogenation side reactions .
- DFT Calculations : Predict reactive sites by modeling charge distribution and transition states (e.g., as applied to similar substrates in ).
Q. Advanced: How should conflicting literature data on reaction yields or byproducts be reconciled?
Answer:
- Reproducibility Checks : Verify solvent drying (e.g., molecular sieves for anhydrous DMF) and inert atmosphere (N/Ar).
- Byproduct Analysis : Use LC-MS or NMR to identify impurities (e.g., dehalogenated pyridines or dimerization products) .
- Meta-Analysis : Compare protocols across studies to isolate critical variables (e.g., catalyst loading, temperature gradients) .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation or dermal contact .
- Ventilation : Use fume hoods for all synthetic steps due to potential volatility and toxicity (acute toxicity data are limited; treat as hazardous) .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or neutralization .
Q. Advanced: What strategies mitigate environmental risks during large-scale synthesis?
Answer:
- Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce ecological persistence .
- Catalytic Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize heavy metal waste .
- Biodegradability Screening : Use OECD 301F assays to assess aquatic toxicity of intermediates .
Q. Advanced: How can computational methods enhance the design of this compound derivatives for medicinal chemistry?
Answer:
- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina to prioritize synthesis .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) .
Q. Basic: What analytical techniques are recommended for stability studies under varying pH and temperature?
Answer:
- HPLC-UV : Monitor degradation products in buffered solutions (pH 1–13) at 25–60°C .
- Karl Fischer Titration : Quantify hygroscopicity, as moisture can hydrolyze the chloro substituent .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in SNAr reactions?
Answer:
- Steric Maps : Generate using Molinspiration to identify accessible nucleophilic attack sites (e.g., C4 vs. C6 positions) .
- Kinetic Studies : Compare second-order rate constants with substituent constants (σ, σ) to quantify electronic effects .
- In Situ IR Spectroscopy : Track intermediate formation (e.g., Meisenheimer complexes) in real time .
Q. Advanced: How can contradictory cytotoxicity results in cell-based assays be resolved?
Answer:
- Dose-Response Curves : Use 8-point dilution series to calculate accurate IC values and exclude outliers .
- Metabolite Profiling : Identify bioactive metabolites via LC-HRMS (e.g., demethylation or oxidation products) .
- Cell Line Validation : Confirm absence of mycoplasma contamination and genetic drift using STR profiling .
Properties
IUPAC Name |
4-chloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKJKBURMCLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376500 | |
Record name | 4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-92-9 | |
Record name | 4-Chloro-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34941-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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